![molecular formula C14H16Cl2N2O2 B2609021 N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355933-29-7](/img/structure/B2609021.png)
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide, also known as CPI-455, is a small molecule inhibitor of histone methyltransferase G9a. It has been studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation.
作用機序
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide inhibits the activity of G9a, a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and is involved in the regulation of various cellular processes, including cell differentiation and proliferation. By inhibiting G9a activity, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide can induce the reactivation of silenced genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to induce the reactivation of silenced genes in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been shown to enhance the sensitivity of cancer cells to DNA-damaging agents and immune checkpoint inhibitors. In addition, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to improve the cognitive function and reduce the neurodegeneration in animal models of Huntington's disease and fragile X syndrome.
実験室実験の利点と制限
One of the advantages of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide is its specificity for G9a, which reduces the potential off-target effects. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
For N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide research include the development of more potent and selective G9a inhibitors and the investigation of its potential use in other diseases.
合成法
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide involves a series of chemical reactions, including the reaction of 3,4-dichlorobenzonitrile with 2-bromo-1-(propan-2-yloxy)propane, followed by the reaction with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The final product is obtained through the reaction with N-cyano-N-methyl-N-(3,4-dichlorophenyl)methylamine and triethylamine. The yield of the synthesis is approximately 10%.
科学的研究の応用
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been studied for its potential therapeutic use in various diseases related to epigenetic dysregulation, including cancer, Huntington's disease, and fragile X syndrome. In cancer, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to inhibit the growth of cancer cells by blocking the activity of G9a, which is involved in the epigenetic regulation of gene expression. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been studied for its potential use in combination with other drugs, such as DNA-damaging agents and immune checkpoint inhibitors, to enhance their therapeutic efficacy.
特性
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-3-propan-2-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-9(2)20-6-5-14(19)18-13(8-17)10-3-4-11(15)12(16)7-10/h3-4,7,9,13H,5-6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJGEWXVCBZYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。